

Molecular weight of 2-Methyl-5-heptanone.

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Compound of Interest

Compound Name: 2-Methyl-5-heptanone

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An In-depth Technical Guide to 2-Methyl-5-heptanone

This guide provides a comprehensive overview of **2-Methyl-5-heptanone** (CAS No. 624-42-0), a ketone utilized in various industrial and research applications. The document details its chemical and physical properties, outlines a standard synthesis protocol, describes methods for its analytical characterization, and discusses its current applications. This whitepaper is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

2-Methyl-5-heptanone, also known by synonyms such as 6-methylheptan-3-one and ethyl isoamyl ketone, is a colorless oily liquid.^{[1][2]} Its fundamental properties are summarized in the table below, providing a quantitative look at its physical and chemical characteristics.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O	[1][2][3][4]
Molecular Weight	128.21 g/mol	[1][4]
CAS Number	624-42-0	[1][2][3]
Density	0.8203 g/cm ³	[1]
Boiling Point	~162.67 °C	[1]
Melting Point	~ -32.24 °C (estimated)	[1]
Refractive Index	~1.4165	[1]
Water Solubility	1.37 x 10 ³ mg/L at 25 °C (estimated)	[1][3]
Log Kow	2.15 (estimated)	[3]
Vapor Pressure	2.75 mm Hg at 25 °C (estimated)	[2]
SMILES	<chem>CCC(=O)CCC(C)C</chem>	[1][5]
InChI Key	CCCIYAQYQZQDIZ-UHFFFAOYSA-N	[1][2]

Synthesis of 2-Methyl-5-heptanone

A common and effective method for synthesizing ketones such as **2-Methyl-5-heptanone** is through the oxidation of a corresponding secondary alcohol. The precursor, 2-methyl-5-heptanol, can be prepared via a Grignard reaction.

Experimental Protocol: Two-Step Synthesis

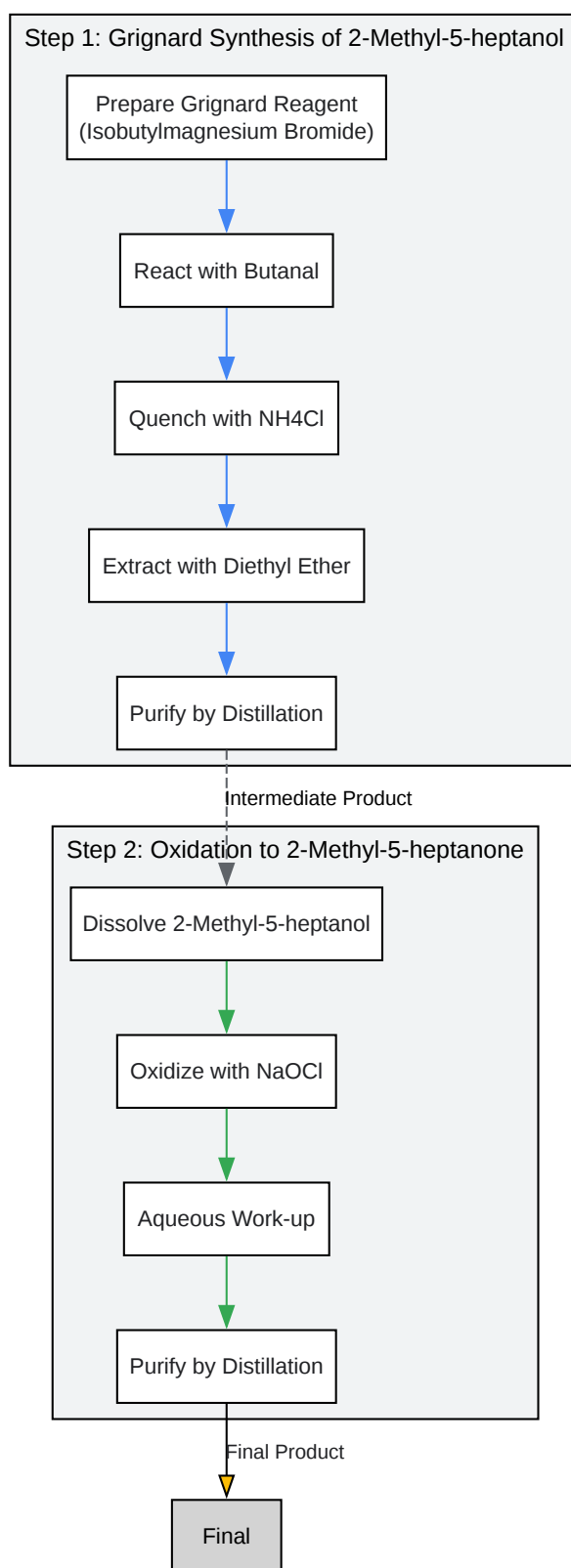
Step 1: Grignard Synthesis of 2-Methyl-5-heptanol

- **Reagent Preparation:** Prepare a Grignard reagent by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

- **Reaction:** Slowly add butanal, dissolved in anhydrous diethyl ether, to the prepared Grignard reagent at 0 °C.
- **Quenching:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-methyl-5-heptanol, which can be purified by distillation.

Step 2: Oxidation to **2-Methyl-5-heptanone**

- **Oxidizing Agent:** Prepare a solution of sodium hypochlorite (commercial bleach can be used after determining its concentration).^[6]
- **Reaction:** Dissolve the purified 2-methyl-5-heptanol in a suitable solvent like dichloromethane. Cool the solution in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product, **2-Methyl-5-heptanone**, is then purified by fractional distillation.



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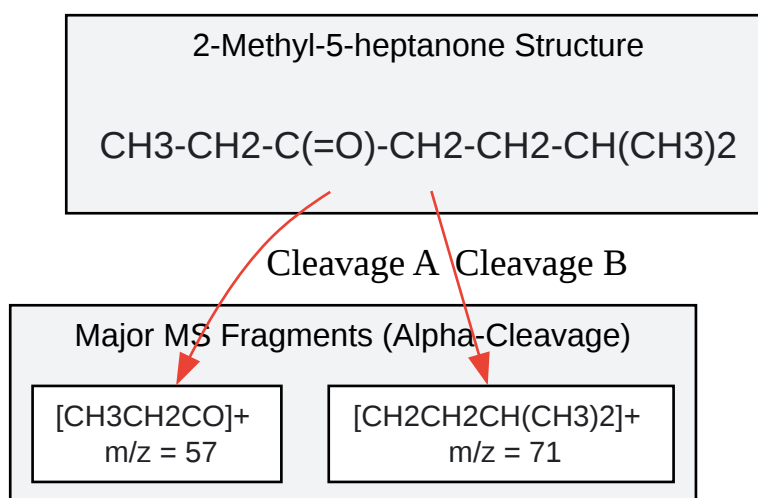
Caption: Workflow for the synthesis of **2-Methyl-5-heptanone**.

Analytical Characterization

The identity and purity of **2-Methyl-5-heptanone** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group stretch, typically appearing around 1715 cm^{-1} . The spectrum will also feature C-H stretching and bending vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will provide signals corresponding to the different types of protons in the molecule. Key signals would include triplets for the methyl and methylene groups of the ethyl moiety, and doublets and multiplets for the isobutyl portion of the molecule.
 - ^{13}C NMR: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon in the downfield region (around 210 ppm), in addition to signals for the other six aliphatic carbons.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) at $m/z = 128$. The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group, leading to characteristic fragment ions.



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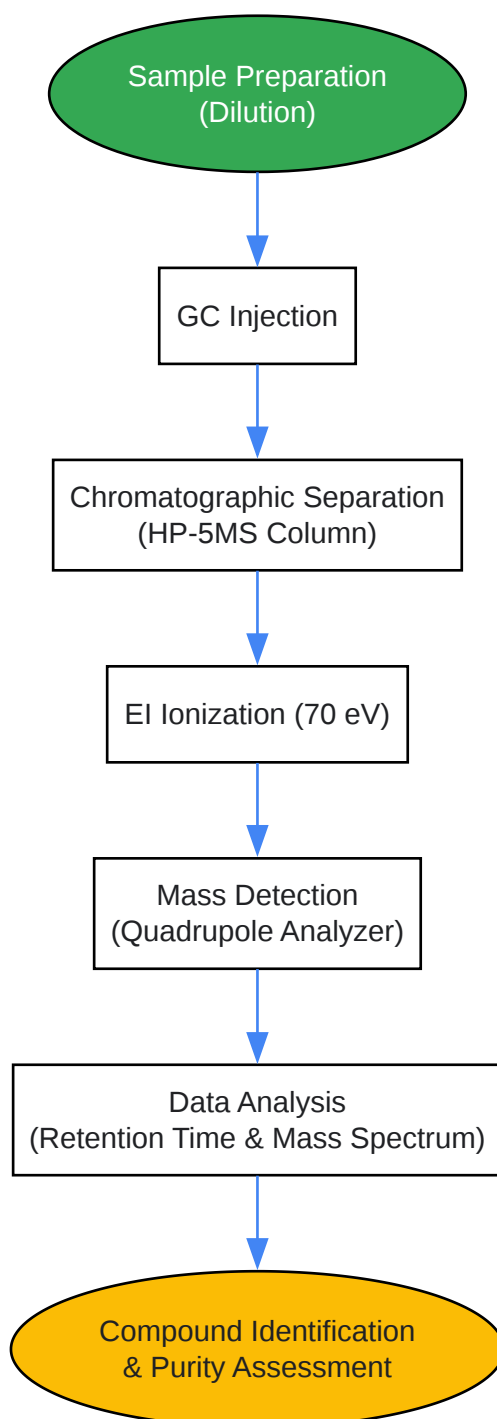
Caption: Predicted mass spectrometry fragmentation of **2-Methyl-5-heptanone**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for separating and identifying volatile compounds like **2-Methyl-5-heptanone** in a mixture and for assessing purity.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Dilute the **2-Methyl-5-heptanone** sample in a volatile organic solvent such as hexane or dichloromethane to an appropriate concentration (e.g., 100 ppm).
- GC Column: Use a non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).[7]
- GC Conditions:
 - Injector Temperature: 250 °C.[7]
 - Oven Program: Start at an initial temperature of 40 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 250 °C.[7]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
 - Injection Mode: Split (e.g., 10:1 split ratio).[7]
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.[7]
 - Source Temperature: 230 °C.[7]
 - Mass Range: Scan from m/z 20 to 500.[7]
- Data Analysis: Identify the **2-Methyl-5-heptanone** peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Quantify the purity by integrating the peak area.



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Caption: General workflow for GC-MS analysis of **2-Methyl-5-heptanone**.

Applications and Biological Relevance

2-Methyl-5-heptanone is primarily used in the flavor and fragrance industries.[1] It is valued for its characteristic scent and is incorporated into perfumes and used as a flavoring agent.[1]

While not a primary focus in drug development, its interaction with biological systems is of interest to researchers. Studies on rodent olfactory receptors have investigated the interaction of various ketones, including **2-Methyl-5-heptanone**, to understand the mechanisms of olfaction.[1] Its structural isomer, 2-heptanone, has been identified as a naturally occurring compound in some foods and as a semiochemical (a chemical signal) in honey bees.[8][9] Although **2-Methyl-5-heptanone** itself does not have established roles in major signaling pathways, understanding its interactions with chemosensory receptors can provide insights for the design of molecules targeting these systems.

Conclusion

2-Methyl-5-heptanone is a well-characterized ketone with established physical and chemical properties. Standard organic synthesis and analytical protocols, such as those detailed in this guide, are readily applicable for its preparation and characterization. While its primary applications are in the flavor and fragrance sectors, its study contributes to the broader understanding of chemical-biological interactions at the receptor level, which is of fundamental importance to the field of drug discovery.

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